

Publish Comparison Guide: Janus Kinase (JAK) Inhibitors

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Compound of Interest

Compound Name: STAD 2

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Audience: Researchers, scientists, and drug development professionals.

Introduction to Janus Kinases (JAKs)

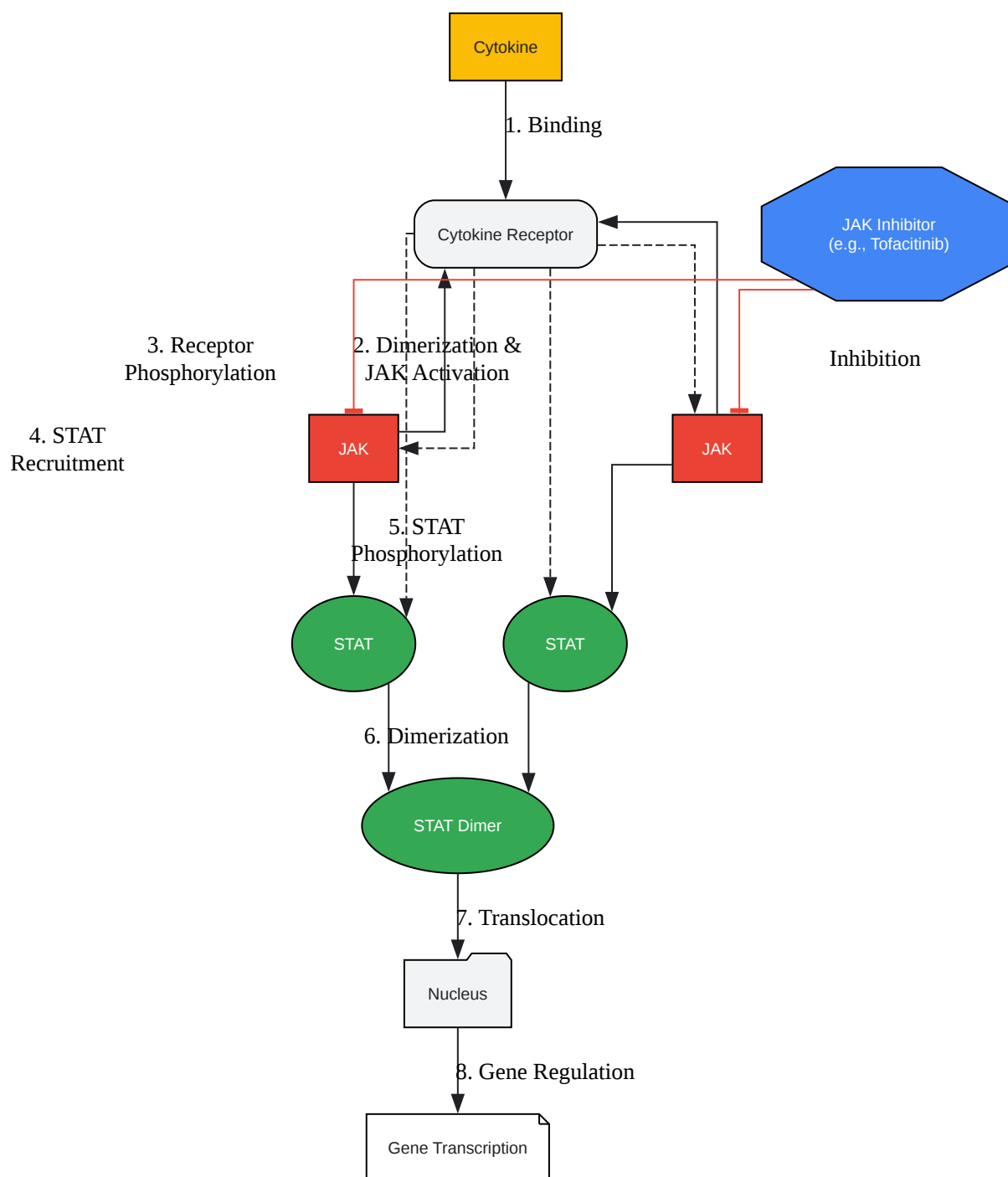
Janus kinases are a family of intracellular, non-receptor tyrosine kinases that are critical for signal transduction of a wide array of cytokines, interferons, and hormones.^{[1][2]} The JAK family comprises four members: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).^{[1][2]} These kinases associate with the intracellular domains of cytokine receptors in pairs.^[3] Upon cytokine binding, the receptors dimerize, bringing the associated JAKs into close proximity, leading to their trans-phosphorylation and activation. Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Subsequently, STATs are phosphorylated, dimerize, and translocate to the nucleus to regulate the transcription of target genes involved in immunity, inflammation, and hematopoiesis. Dysregulation of the JAK-STAT pathway is implicated in the pathogenesis of numerous autoimmune and inflammatory diseases, making JAKs attractive therapeutic targets.

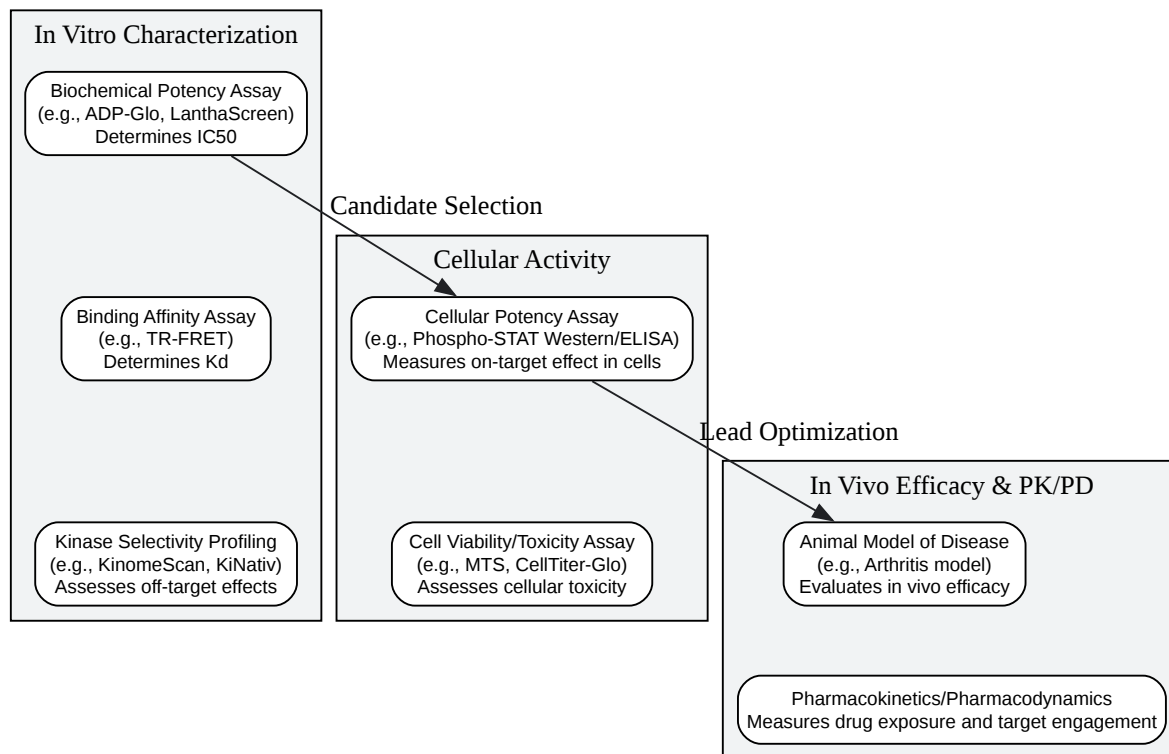
Mechanism of Action of JAK Inhibitors

JAK inhibitors are small molecules that typically act as ATP-competitive inhibitors, binding to the ATP-binding site within the kinase domain of JAKs. This prevents the phosphorylation of JAKs and downstream STAT proteins, thereby blocking cytokine signaling. However, newer inhibitors, such as Deucravacitinib, employ an allosteric mechanism, binding to the regulatory pseudokinase domain of TYK2 to induce a conformational change that inhibits its catalytic activity.^{[4][5]} This can lead to greater selectivity for a specific JAK family member.^[4]

The selectivity of a JAK inhibitor for the different JAK isoforms is a key determinant of its biological effects and safety profile.^[1] For instance, JAK2 is crucial for erythropoiesis, and its inhibition can lead to anemia.^[2] Conversely, targeting JAK1 and JAK3 is often associated with immunosuppressive effects.^[2]

Signaling Pathway Diagram: The JAK-STAT Pathway





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